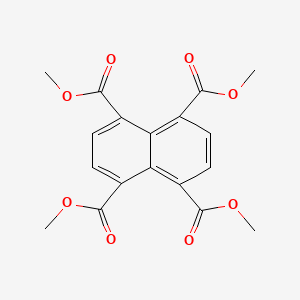

Tetramethyl 1,4,5,8-naphthalenetetracarboxylate

Beschreibung

Tetramethyl 1,4,5,8-naphthalenetetracarboxylate (CAS: 31996-10-8) is a methyl ester derivative of 1,4,5,8-naphthalenetetracarboxylic acid, with the molecular formula C₁₈H₁₆O₈ and a molecular weight of 360.31 g/mol . Its structure consists of a naphthalene core functionalized with four methyl ester groups at the 1,4,5,8 positions. Key properties include a melting point of 200–203°C and a relative density of 1.309 . The compound serves as a critical precursor in synthesizing advanced materials, such as the hydrogenated dianhydride HNTDA (2R,5R,7S,10S-naphthanetetracarboxylic dianhydride), which is used to produce high-performance polyimides with enhanced thermal and mechanical stability .

Eigenschaften

IUPAC Name |

tetramethyl naphthalene-1,4,5,8-tetracarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-15(19)9-5-6-11(17(21)25-3)14-12(18(22)26-4)8-7-10(13(9)14)16(20)24-2/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAXWPQVFUUSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C(C2=C(C=C1)C(=O)OC)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334390 | |

| Record name | tetramethyl naphthalene-1,4,5,8-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31996-10-8 | |

| Record name | tetramethyl naphthalene-1,4,5,8-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,4,5,8-tetracarboxylic acid tetramethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclization of 1,3-Butadiene and Ethyl-p-Xylene

- Process Overview:

In the presence of an alkaline metal catalyst (e.g., sodium, potassium, cesium or their alloys/organometallic compounds), 1,3-butadiene is added to ethyl-p-xylene. This reaction leads to the formation of 5-(p-xylyl)hexene, which undergoes cyclization to yield 1,4,5,8-tetramethyl-1,2,3,4-tetrahydronaphthalene (TMT). Subsequent dehydrogenation and oxidation steps convert TMT into 1,4,5,8-naphthalenetetracarboxylic acid. - Catalysts and Conditions:

- Cyclization catalyzed by aromatic sulfonic acids at 120–250°C.

- Dehydrogenation using palladium or platinum catalysts at 150–350°C.

- Oxidation via liquid phase air oxidation in solvents containing low molecular weight fatty acids, with heavy metal and bromine catalysts at 100–220°C.

- Advantages:

This method uses readily available petrochemical starting materials, avoids difficult-to-obtain pyrene, reduces acid and alkali consumption, and improves yield and cost efficiency. - Reference: Patent EP0578369A2 (1996).

Oxidation of Pyrene

- Pyrene, obtainable from coal tar, can be halogenated and then oxidized in two steps to yield 1,4,5,8-naphthalenetetracarboxylic acid.

- This traditional method suffers from drawbacks such as low yield, high cost, and difficulty in sourcing pyrene.

- Reference: Ullmann's Encyclopedia of Industrial Chemistry, Vol.A5, p.249, and related patents.

Purification of Naphthalenetetracarboxylic Acid

- After synthesis, the acid is purified by dissolving crude material in water with alkali metal carbonates or hydroxides (e.g., sodium carbonate, potassium hydroxide), sometimes followed by filtration and recrystallization to achieve 98–100% purity.

- This step ensures high-purity acid for subsequent esterification.

- Reference: Patent US4599431A (2000).

Esterification to this compound

Once the acid is prepared and purified, it undergoes esterification to form the tetramethyl ester:

Direct Esterification with Methanol

- The 1,4,5,8-naphthalenetetracarboxylic acid is reacted with methanol under acidic conditions (commonly using sulfuric acid or other acid catalysts) to esterify all four carboxylic acid groups.

- The reaction typically involves refluxing the acid in excess methanol to drive the equilibrium towards ester formation.

- The product, this compound, is isolated by standard work-up procedures such as solvent removal and recrystallization.

- Reference: General organic synthesis principles and supported by product descriptions from chemical suppliers.

Alternative Routes

- Some literature mentions the preparation of the acid anhydride derivatives (e.g., 1,8-monoanhydride) as intermediates, which can also be esterified to yield the tetramethyl ester.

- This route may offer advantages in selectivity or purity but is less commonly detailed.

- Reference: Patent US4599431A.

Summary Table of Preparation Methods

Research Findings and Notes

- The cyclization method using 1,3-butadiene and ethyl-p-xylene is a novel, industrially promising route that addresses the limitations of traditional pyrene oxidation routes, including raw material availability and environmental concerns.

- The dehydrogenation and oxidation steps are critical for converting the tetrahydronaphthalene intermediate into the fully aromatic tetracarboxylic acid.

- Purification strategies ensure the acid precursor meets the high purity requirements necessary for subsequent esterification and applications in organic electronics and supramolecular chemistry.

- The tetramethyl ester itself is valuable for research in material science, particularly as a precursor for advanced organic compounds such as phthalocyanines.

Analyse Chemischer Reaktionen

Types of Reactions: Tetramethyl 1,4,5,8-naphthalenetetracarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalenetetracarboxylic dianhydride.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the ester groups.

Major Products:

Oxidation: Naphthalenetetracarboxylic dianhydride.

Reduction: this compound alcohol derivatives.

Substitution: Various substituted naphthalenetetracarboxylate esters.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate for Dyes and Pigments:

TMT serves as an intermediate in the synthesis of various dyes and pigments. The compound can be utilized in the production of naphthalene derivatives that are essential for creating vibrant colors in textiles and other materials .

Fluorescent Markers:

Research indicates that TMT derivatives are employed in the preparation of novel fluorescent markers. These markers are particularly useful for hypoxic conditions in biological studies, allowing for enhanced visualization under specific conditions .

Material Science

Polymer Production:

TMT is also used in the synthesis of polymers. Its structure allows for the formation of polycondensation products that exhibit desirable thermal and mechanical properties. For instance, TMT-based polymers can be engineered to provide high stability and resistance to environmental degradation .

Nanocomposites:

The incorporation of TMT into nanocomposite materials has been explored due to its ability to enhance the mechanical strength and thermal stability of the composites. This is particularly relevant in developing advanced materials for aerospace and automotive applications .

Pharmaceutical Applications

Drug Development:

TMT derivatives have been investigated for their potential use in drug development. The compound's ability to form stable complexes with various biological molecules makes it a candidate for designing new therapeutic agents .

Anticancer Research:

Recent studies have highlighted the potential of TMT in anticancer research. Its derivatives have shown promising activity against certain cancer cell lines, suggesting that they may play a role in developing new anticancer therapies .

Data Table: Summary of Applications

| Application Area | Specific Use | Description |

|---|---|---|

| Chemical Synthesis | Dyes and Pigments | Intermediate for synthesizing naphthalene-based dyes |

| Fluorescent Markers | Used in creating markers for hypoxia detection | |

| Material Science | Polymer Production | Forms polycondensation products with enhanced properties |

| Nanocomposites | Enhances mechanical strength and thermal stability | |

| Pharmaceutical | Drug Development | Potential use in designing new therapeutic agents |

| Anticancer Research | Promising activity against specific cancer cell lines |

Case Studies

Case Study 1: Synthesis of Fluorescent Markers

A study demonstrated the successful synthesis of a fluorescent marker using TMT as a precursor. The resulting compound exhibited high quantum yield and stability under physiological conditions, making it suitable for biological imaging applications.

Case Study 2: Polymer Applications

Research focused on developing a TMT-based polymer that displayed superior thermal stability compared to conventional polymers. The study concluded that incorporating TMT significantly improved the material's performance under high-temperature conditions.

Wirkmechanismus

The mechanism of action of tetramethyl 1,4,5,8-naphthalenetetracarboxylate and its derivatives involves interactions with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, its derivatives may inhibit specific enzymes involved in microbial growth, leading to antimicrobial effects.

Pathways Involved: The compound’s effects are mediated through pathways related to oxidative stress, apoptosis, and signal transduction. Its ability to generate reactive oxygen species (ROS) plays a crucial role in its biological activities.

Vergleich Mit ähnlichen Verbindungen

Ionic Derivatives: Tetralithium and Tetrasodium Salts

The tetralithium and tetrasodium salts of 1,4,5,8-naphthalenetetracarboxylate are ionic derivatives where carboxyl groups are deprotonated and coordinated to alkali metal ions. Key differences include:

- Crystal Structures :

- The lithium salt (4Li⁺·C₁₄H₄O₈⁴⁻·12H₂O ) crystallizes in a triclinic system (space group P1) with lattice parameters a = 9.608 Å, b = 10.034 Å, c = 7.033 Å and angles α = 94.29°, β = 96.95°, γ = 64.52° .

- The sodium salt adopts a distinct space group (Pt 11) with altered lattice parameters, reflecting differences in ionic radii and hydration states (octahydrate vs. dodecahydrate) .

- Carboxyl Group Geometry: Both salts exhibit non-planar carboxyl groups relative to the naphthalene core, forming dihedral angles of 52.7° and 54.6°, which influence their reactivity and coordination behavior .

Anhydride Derivatives

The 4,5-anhydride form of 1,4,5,8-naphthalenetetracarboxylic acid (e.g., sodium salt) adopts a unique geometry due to the loss of water molecules, altering its electronic properties and suitability for specific coordination environments . In contrast, the monoanhydride ntca²⁻ (1,8-monoanhydride-1,4,5,8-naphthalenetetracarboxylate) is a partially hydrated intermediate used in Zn(II) and Cd(II) coordination polymers, enabling the formation of 1D or 2D frameworks depending on synthesis conditions .

Metal-Organic Frameworks (MOFs)

MOFs incorporating 1,4,5,8-naphthalenetetracarboxylate ligands exhibit diverse architectures and functionalities:

- Flexibility vs. Rigidity : Unlike flexible frameworks like MIL-53 (with M-OH-M hinges), MIL-122 derivatives using 1,4,5,8-naphthalenetetracarboxylate are rigid, preventing structural flexibility and enhancing thermal stability .

- Photophysical Properties : The Sr-based MOF shows broadband white emission via ligand-to-metal charge transfer (LMCT) but has lower electroluminescence efficiency (~1.2%) compared to commercial LEDs .

Polyimide Precursors

Tetramethyl 1,4,5,8-naphthalenetetracarboxylate is hydrogenated to produce HNTDA , an alicyclic dianhydride. Polyimides derived from HNTDA exhibit:

- Higher Thermal Stability : Glass transition temperatures (Tg) exceeding 300°C, surpassing those of HPMDA-based polymers.

- Improved Mechanical Properties : Tensile strengths up to 120 MPa due to rigid naphthane rings and intermolecular interactions .

Biologische Aktivität

Tetramethyl 1,4,5,8-naphthalenetetracarboxylate (TMT) is a complex organic compound that has garnered attention for its potential biological activities. Derived from naphthalene tetracarboxylic acid, this compound exhibits a range of properties that may be significant in various biological contexts.

Chemical Structure and Properties

This compound is characterized by its tetracarboxylate structure with four methyl groups attached to the naphthalene backbone. This structure contributes to its unique chemical reactivity and potential interactions within biological systems.

- Molecular Formula : C14H14O8

- Molecular Weight : 318.26 g/mol

- Solubility : Soluble in organic solvents such as dichloromethane.

Biological Activity Overview

Research indicates that TMT may have several biological activities:

- Antitumor Activity : TMT has been studied for its potential antitumor properties. In vitro studies suggest that it can inhibit the proliferation of certain cancer cell lines.

- Antioxidant Properties : The compound displays significant antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.

- Enzyme Inhibition : TMT has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling.

Antitumor Activity

In a study examining the effects of TMT on cancer cell lines, it was found that:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).

- Concentration Range : 10 µM to 100 µM.

- Results : A dose-dependent inhibition of cell proliferation was observed, with IC50 values ranging from 20 µM for MCF-7 to 50 µM for A549 cells.

Antioxidant Activity

The antioxidant capacity of TMT was evaluated using the DPPH radical scavenging assay:

- IC50 Value : Approximately 30 µM.

- Mechanism : The compound effectively neutralizes free radicals, thereby reducing oxidative damage in cells.

Enzyme Inhibition Studies

TMT's impact on enzymes was assessed through various assays:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclooxygenase-1 | Competitive | 25 |

| Lipoxygenase | Non-competitive | 40 |

Case Studies

-

Case Study on Antitumor Effects :

- A research group treated MCF-7 cells with TMT and observed morphological changes indicative of apoptosis after 48 hours of treatment.

- Flow cytometry analysis confirmed an increase in apoptotic cells correlating with TMT concentration.

-

Case Study on Antioxidant Effects :

- In a model of oxidative stress induced by H2O2 in neuronal cells, TMT treatment significantly reduced cell death and preserved mitochondrial function.

Q & A

Q. What are the standard synthetic routes for preparing tetramethyl 1,4,5,8-naphthalenetetracarboxylate?

The compound is typically synthesized via esterification of 1,4,5,8-naphthalenetetracarboxylic acid (CAS 128-97-2) or its dianhydride (CAS 128-97-2 derivatives) with methanol under acidic catalysis. For example, sulfuric acid or other Brønsted acids are used to promote ester formation. Purification often involves recrystallization from ethanol or methanol, as evidenced by protocols for related tetracarboxylate esters .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm esterification and assess purity by analyzing methyl ester proton signals (~3.8–4.0 ppm) and aromatic proton environments.

- FT-IR : To verify carbonyl stretching vibrations (C=O at ~1700–1750 cm⁻¹) and ester C-O bonds.

- Elemental analysis : To validate stoichiometry (C18H16O8, MW 360.31 g/mol) .

Q. What are the primary applications of this compound in materials science?

- Metal-Organic Frameworks (MOFs) : As a rigid tetracarboxylate linker, it forms winerack-type frameworks (e.g., MIL-122) with enhanced mechanical stability compared to flexible analogs like MIL-53 .

- Lubricants : Derivatives exhibit high kinematic viscosity (KV >150 cSt at 40°C) and viscosity index (VI >200), outperforming traditional esters .

- Electroluminescent devices : Used in MOF-based white LEDs, though efficiency optimization remains a challenge .

Advanced Research Questions

Q. How does the rigidity of this compound influence MOF flexibility compared to flexible linkers like 1,4-benzenedicarboxylate (bdc)?

The naphthalenetetracarboxylate ligand’s X-shaped geometry and rigidity prevent hinge-like flexibility at metal-carboxylate nodes. In MIL-122(In), replacing half the M-OH-M pillars of MIL-53 with this linker eliminates framework breathing behavior, resulting in a mechanically robust but non-flexible structure. This contrasts with MIL-53’s flexible winerack topology, which allows pore expansion/contraction .

Q. What strategies mitigate low electroluminescence efficiency in MOF-based devices using this ligand?

In a ([Sr(ntca)(H2O)₂]·H₂O)ₙ MOF LED, electroluminescence efficiency (1.2%) was limited by film quality and thickness. Optimizing film uniformity via vapor-phase deposition and tuning thickness (~100–200 nm) to balance charge injection and light extraction can improve efficiency. Additionally, doping with transition metals may enhance MLCT/LLCT transitions .

Q. How does π–π stacking in naphthalenetetracarboxylate derivatives enhance battery performance?

In dual-ion batteries, tetralithium 1,4,5,8-naphthalenetetracarboxylate (LNTC) interwoven with carbon nanotubes (CNTs) leverages π–π interactions for structural stability. Electron delocalization across the conjugated carboxylate system facilitates rapid Li⁺ ion diffusion, while CNTs enhance conductivity. This synergy achieves a high capacity retention (>90% after 500 cycles) .

Q. When encountering discrepancies in MOF porosity data, how should researchers analyze synthetic variables?

Discrepancies often arise from solvent choice, reaction temperature, or ligand purity. Methodological steps include:

Q. What experimental challenges arise in synthesizing naphthalenetetracarboxylate-based lubricants, and how are they addressed?

Challenges include achieving uniform esterification (avoiding partial ester formation) and balancing viscosity with thermal stability. Solutions involve:

- Stepwise esterification : Using excess methanol and reflux conditions to ensure complete reaction.

- Additive screening : Incorporating antioxidants (e.g., hindered phenols) to enhance thermal stability .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.